Hexacétonide de triamcinolone

Vue d'ensemble

Description

L’hexacétonide de triamcinolone est un glucocorticoïde synthétique utilisé principalement pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Il est généralement administré par injections intra-articulaires pour traiter diverses affections inflammatoires telles que l’arthrite juvénile idiopathique, la polyarthrite rhumatoïde et d’autres maladies articulaires inflammatoires chroniques . Ce composé est connu pour sa durée d’action prolongée, ce qui en fait un choix privilégié pour la gestion à long terme des affections inflammatoires .

Applications De Recherche Scientifique

Triamcinolone hexacetonide has a wide range of applications in scientific research, including:

Mécanisme D'action

L’hexacétonide de triamcinolone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme, ce qui conduit à l’activation des gènes anti-inflammatoires et à la suppression des cytokines pro-inflammatoires. Le composé inhibe la libération d’acide arachidonique en induisant la production de lipocortines, qui bloquent l’activité de la phospholipase A2 . Cela entraîne une diminution de la synthèse des prostaglandines et des leucotriènes, principaux médiateurs de l’inflammation .

Composés Similaires :

Acétonide de Triamcinolone : Un autre glucocorticoïde avec des propriétés anti-inflammatoires similaires mais une durée d’action plus courte.

Prednisone : Un corticostéroïde couramment utilisé avec une gamme d’applications plus large mais une puissance moindre.

Méthylprednisolone : Un glucocorticoïde avec une efficacité similaire mais un profil pharmacocinétique différent.

Unicité de l’this compound : L’this compound est unique en raison de sa durée d’action prolongée, ce qui permet des posologies moins fréquentes et des effets thérapeutiques soutenus. Sa solubilité et sa biodisponibilité améliorées en font un choix privilégié pour les injections intra-articulaires dans les affections inflammatoires chroniques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’hexacétonide de triamcinolone est synthétisé par un processus en plusieurs étapes qui implique la modification du composé parent, la triamcinolone. La synthèse comprend généralement les étapes suivantes :

Hydroxylation : Introduction de groupes hydroxyle à des positions spécifiques sur la molécule de triamcinolone.

Fluorination : Ajout d’un atome de fluor pour améliorer les propriétés anti-inflammatoires du composé.

Formation d’Acétonide : Réaction avec de l’acétone pour former le dérivé acétonide, ce qui augmente la stabilité et la durée d’action du composé.

Formation d’Hexacétonide : Modification supplémentaire pour introduire la partie hexacétonide, ce qui améliore la solubilité et la biodisponibilité du composé

Méthodes de Production Industrielle : La production industrielle de l’this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Traitement par Lots : Ajout séquentiel de réactifs et de catalyseurs dans des environnements contrôlés.

Purification : Utilisation de techniques chromatographiques pour isoler le produit souhaité.

Contrôle de la Qualité : Tests rigoureux pour assurer la conformité aux normes pharmacopées.

Analyse Des Réactions Chimiques

Types de Réactions : L’hexacétonide de triamcinolone subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Réduction de cétones en alcools secondaires.

Substitution : Remplacement de groupes fonctionnels par d’autres substituants pour modifier les propriétés du composé

Réactifs et Conditions Communs :

Agents Oxydants : Permanganate de potassium, trioxyde de chrome.

Agents Réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Agents de Substitution : Halogènes, agents alkylants.

Principaux Produits Formés :

Produits d’Oxydation : Cétones, aldéhydes.

Produits de Réduction : Alcools secondaires.

Produits de Substitution : Dérivés halogénés, composés alkylés.

4. Applications de la Recherche Scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Triamcinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties but shorter duration of action.

Prednisone: A commonly used corticosteroid with a broader range of applications but less potency.

Methylprednisolone: A glucocorticoid with similar efficacy but different pharmacokinetic profile.

Uniqueness of Triamcinolone Hexacetonide: Triamcinolone hexacetonide is unique due to its prolonged duration of action, which allows for less frequent dosing and sustained therapeutic effects. Its enhanced solubility and bioavailability make it a preferred choice for intra-articular injections in chronic inflammatory conditions .

Propriétés

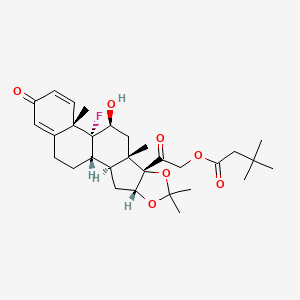

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIZWYVVGLXXFV-FLRHRWPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048634 | |

| Record name | Triamcinolone hexacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5611-51-8 | |

| Record name | Triamcinolone hexacetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5611-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone hexacetonide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005611518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone hexacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamcinolone hexacetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE HEXACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GT1U99Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triamcinolone hexacetonide, a synthetic glucocorticoid, binds to specific cytosolic glucocorticoid receptors within cells []. This interaction leads to the complex binding to glucocorticoid receptor response elements on DNA, ultimately altering gene expression. This process results in the increased synthesis of anti-inflammatory proteins and the suppression of inflammatory mediator production, leading to a reduction in chronic inflammation and autoimmune reactions [].

A: The molecular formula of triamcinolone hexacetonide is C27H31F3O8, and its molecular weight is 532.5 g/mol [].

A: While the provided research does not offer detailed spectroscopic information, one study mentions utilizing X-ray diffraction analysis to identify calcium deposits as hydroxyapatite crystals following triamcinolone hexacetonide injection []. Additionally, X-ray diffraction patterns of decalcified deposits suggested the presence of steroid derived from triamcinolone hexacetonide [].

A: Triamcinolone hexacetonide exhibits significantly lower water solubility compared to other corticosteroids like methylprednisolone acetate and hydrocortisone [, ]. This characteristic contributes to its prolonged duration of action but also increases the likelihood of inducing a foreign body reaction upon subcutaneous injection or extravasation [, ].

ANone: The provided research focuses on the pharmacological applications of triamcinolone hexacetonide as an anti-inflammatory and immunosuppressive agent. Information regarding its catalytic properties and applications is not discussed.

ANone: The provided research does not delve into computational chemistry or modeling aspects of triamcinolone hexacetonide.

A: While the provided research does not specifically focus on the SAR of triamcinolone hexacetonide, it highlights that its hexacetonide ester contributes to its prolonged duration of action compared to other triamcinolone esters, such as acetonide [, ].

A: Research indicates that triamcinolone hexacetonide is susceptible to degradation under acidic and alkaline conditions, producing a novel degradation product identifiable through liquid chromatography methods []. This highlights the importance of formulation strategies to ensure stability.

A: The low water solubility of triamcinolone hexacetonide can pose formulation challenges. It is often formulated as a suspension for intra-articular injection [, , , , ]. To improve its solubility for intravitreal use, reformulation into an iso-osmolar solution has been explored in rabbit models [].

ANone: The provided research primarily focuses on clinical applications and does not offer detailed information on SHE regulations specific to triamcinolone hexacetonide.

A: Research indicates that following intra-articular injection, triamcinolone hexacetonide is not detectable in urine, but its metabolites, primarily triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide, are detectable []. This suggests in situ metabolism within the joint. Notably, triamcinolone acetonide is detectable in plasma for up to 10 days post-administration, indicating systemic exposure [].

A: Numerous studies using various animal models and clinical trials demonstrate the efficacy of triamcinolone hexacetonide in reducing joint inflammation and improving symptoms in conditions like rheumatoid arthritis and osteoarthritis [, , , , , , , , , , , , , , , , , ]. These studies utilize various outcome measures, including pain scores, joint swelling, range of motion, and functional assessments.

A: Several studies compare the effectiveness of triamcinolone hexacetonide to other treatment options, including other corticosteroids (e.g., methylprednisolone acetate, betamethasone), viscosupplementation, and placebo [, , , , , , ]. Results vary depending on the specific comparison and outcome measures used.

ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to triamcinolone hexacetonide.

A: While generally considered safe, intra-articular injections of triamcinolone hexacetonide can cause local tissue necrosis, particularly if administered outside the synovial cavity [, ]. It is crucial to ensure accurate injection technique and consider alternative treatments in cases of extra-articular involvement.

A: One study reported cases of subcutaneous calcinosis and ulceration occurring many years after triamcinolone hexacetonide injections for plantar fasciitis []. Researchers suggest this could be due to a chronic inflammatory response to the drug, highlighting the importance of long-term monitoring and patient education about potential delayed reactions.

A: The most common delivery route for triamcinolone hexacetonide is intra-articular injection, allowing for targeted delivery directly to the site of inflammation [, , , , , , , , , , , , , , , , , ]. Research also explores reformulation strategies, such as creating iso-osmolar solutions, to improve its suitability for intravitreal administration [].

A: While the research provided does not identify specific biomarkers for predicting triamcinolone hexacetonide efficacy, several studies utilize clinical and laboratory parameters to monitor treatment response, including visual analog scale (VAS) scores for pain and swelling, joint circumference measurements, range of motion assessments, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels [, , , , , , , , , , , , , , , ].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for identifying and quantifying triamcinolone hexacetonide and its metabolites in biological samples like plasma and urine [, , ].

ANone: The provided research focuses on the clinical applications of triamcinolone hexacetonide and does not discuss its environmental impact or degradation pathways.

A: The provided research touches upon analytical method validation, mentioning that the developed liquid chromatography method for separating triamcinolone hexacetonide and its degradation products adheres to International Conference on Harmonisation (ICH) guidelines [].

ANone: The research primarily focuses on clinical applications and does not provide specific details regarding quality control and assurance measures for triamcinolone hexacetonide manufacturing and distribution.

ANone: While triamcinolone hexacetonide exhibits immunosuppressive effects by modulating immune cell function and cytokine production, the provided research does not specifically address its potential immunogenicity or ability to elicit an immune response.

ANone: The research does not provide information on triamcinolone hexacetonide's interactions with drug transporters.

ANone: The research does not provide detailed information on triamcinolone hexacetonide's interactions with drug-metabolizing enzymes.

ANone: While the research focuses on the clinical applications of triamcinolone hexacetonide, it does not specifically address its biocompatibility or biodegradability.

A: Yes, several alternatives and substitutes exist for conditions often managed with triamcinolone hexacetonide, including other corticosteroids (e.g., triamcinolone acetonide, methylprednisolone acetate), viscosupplementation with hyaluronic acid, and non-pharmacological interventions like physiotherapy [, , , , , , ]. The choice of treatment depends on factors such as the specific condition, individual patient characteristics, and potential risks and benefits.

ANone: The research primarily focuses on the clinical applications of triamcinolone hexacetonide and does not address specific strategies for its recycling or waste management.

ANone: The research highlights various tools and resources employed in triamcinolone hexacetonide research, including:

- Animal Models: Guinea pigs and rabbits have been used to study the effects of triamcinolone hexacetonide on articular cartilage and ocular tissues, respectively [, ].

- Clinical Trial Networks: Multicenter clinical trials have been conducted to evaluate the efficacy and safety of triamcinolone hexacetonide in various conditions [].

- Imaging Techniques: Magnetic resonance imaging (MRI), radiography, and microwave thermography have been used to assess joint inflammation and monitor treatment response [, , ].

- Analytical Techniques: HPLC, LC-MS/MS, and X-ray diffraction analysis are utilized to characterize the compound, quantify its levels in biological samples, and identify its degradation products [, , , ].

A: The research provides glimpses into the historical context of triamcinolone hexacetonide use, mentioning its introduction as a longer-acting alternative to earlier corticosteroids like hydrocortisone acetate []. Additionally, the observation of subcutaneous calcinosis as a potential long-term complication highlights the evolving understanding of its safety profile over time [].

ANone: The research showcases the cross-disciplinary nature of triamcinolone hexacetonide research, involving collaborations between:

- Rheumatologists: Investigating its efficacy and safety in managing inflammatory joint diseases [, , , , , , , , , , , , , , , , , ].

- Pharmacologists: Studying its pharmacokinetics, pharmacodynamics, and drug interactions [].

- Radiologists: Employing imaging techniques like MRI and radiography to assess joint health and monitor treatment response [, , ].

- Analytical Chemists: Developing and validating methods for detecting and quantifying triamcinolone hexacetonide and its metabolites in biological samples [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.